Uchl1-IN-1

Deubiquitinase inhibition Biochemical IC50 Covalent inhibitor

Uchl1-IN-1 is a covalent, chloroacetohydrazide-based UCHL1 inhibitor (IC50 5.1 μM) with demonstrated cellular efficacy in BT549 breast cancer cells, reducing migration and viability. Its exceptional metabolic stability (t1/2 > 120 min in human liver microsomes) makes it ideal for extended or washout assays where reversible inhibitors fail. A ligand-bound crystal structure enables structure-based optimization without de novo crystallization. Choose Uchl1-IN-1 for reproducible, durable target engagement in metastasis research.

Molecular Formula C11H13Cl2N3O2
Molecular Weight 290.14 g/mol
Cat. No. B12364290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUchl1-IN-1
Molecular FormulaC11H13Cl2N3O2
Molecular Weight290.14 g/mol
Structural Identifiers
SMILESCN(CC(=O)NNC(=O)CCl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13Cl2N3O2/c1-16(9-4-2-8(13)3-5-9)7-11(18)15-14-10(17)6-12/h2-5H,6-7H2,1H3,(H,14,17)(H,15,18)
InChIKeyFFSDHQWKZUFJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uchl1-IN-1: A Covalent UCHL1 Inhibitor with Single-Digit Micromolar Potency and Validated Cellular Activity


Uchl1-IN-1 (Compound 46) is a covalent small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in cancer progression and neurodegeneration [1]. The compound features a chloroacetohydrazide scaffold that forms a covalent bond with the catalytic cysteine of UCHL1, achieving an IC50 of 5.1 μM in biochemical assays . Beyond target engagement, Uchl1-IN-1 has been characterized for cellular efficacy in BT549 breast cancer cells, where it inhibits UCHL1 activity, reduces cell migration, and decreases viability [2]. Its favorable metabolic stability in human liver microsomes (t1/2 > 120 min) and the availability of a ligand-bound crystal structure further distinguish it as a well-validated chemical probe for UCHL1 research .

Why Uchl1-IN-1 Cannot Be Interchanged with Other UCHL1 Inhibitors Without Compromising Experimental Outcomes


UCHL1 inhibitors vary substantially in potency, selectivity, mechanism of action (reversible vs. covalent), and cellular target engagement profiles [1]. For example, the widely used reversible inhibitor LDN-57444 exhibits an IC50 of 0.88 μM but only ~28‑fold selectivity over UCHL3 (IC50 25 μM) [2], while high‑potency covalent probes such as IMP‑1710 (IC50 38 nM) and GK13S (IC50 87 nM) are not commercially available as research‑grade reagents [3]. The covalent irreversible inhibitor 6RK73 (IC50 0.23 μM) offers >1,000‑fold selectivity over UCHL3 but belongs to a distinct chemical scaffold with different physicochemical properties . Substituting any of these compounds for Uchl1-IN-1 would alter experimental parameters including effective concentration range, off‑target DUB inhibition, cellular exposure duration, and downstream biological interpretation—particularly in assays where moderate potency combined with covalent target modification and validated metabolic stability is required [4].

Quantitative Differentiation of Uchl1-IN-1 Against Closest UCHL1 Inhibitor Analogs


Biochemical Potency: Single-Digit Micromolar IC50 in UCHL1 Inhibition Assays

Uchl1-IN-1 inhibits UCHL1 with an IC50 of 5.1 μM, placing it in the single-digit micromolar potency range among covalent UCHL1 inhibitors . This potency is superior to the fluoromethylketone inhibitor 34 (IC50 7.7 μM) and substantially lower than the reversible inhibitor LDN-57444 (IC50 0.88 μM) but higher than high-potency probes GK13S (IC50 0.087 μM) and IMP-1710 (IC50 0.038 μM) [1]. The 5.1 μM IC50 represents a practical concentration range for cellular assays without requiring sub-micromolar dosing that may limit solubility or increase off-target risk in certain experimental systems [2].

Deubiquitinase inhibition Biochemical IC50 Covalent inhibitor

Selectivity Over Closely Related UCHL3: A Key Differentiator from Reversible Inhibitors

Uchl1-IN-1 demonstrates selectivity for UCHL1 over the closely related deubiquitinase UCHL3 [1]. While the exact UCHL3 IC50 value is not reported in vendor datasheets, the chloroacetohydrazide scaffold was specifically optimized for UCHL1 selectivity over UCHL3 during fragment-based lead development [2]. In contrast, the widely used reversible inhibitor LDN-57444 exhibits only ~28‑fold selectivity over UCHL3 (IC50 25 μM), and the irreversible inhibitor 6RK73 shows >1,000‑fold selectivity (UCHL3 IC50 236 μM) [3]. Uchl1-IN-1 occupies an intermediate selectivity profile that may be advantageous for studies where complete UCHL3 sparing is not required but some degree of isoform discrimination is desirable [4].

DUB selectivity UCHL3 Off-target profiling

Covalent Mechanism of Action Enables Sustained Target Inhibition Distinct from Reversible Inhibitors

Uchl1-IN-1 acts through a covalent mechanism, forming an irreversible bond with the catalytic cysteine of UCHL1 [1]. This distinguishes it fundamentally from reversible inhibitors such as LDN-57444 (Ki 0.40 μM, competitive and active‑site directed) [2]. Covalent inhibition provides prolonged target suppression even after compound washout, which can be critical for cellular assays requiring sustained UCHL1 inhibition without continuous compound exposure . In contrast, reversible inhibitors require maintenance of effective extracellular concentrations and are more susceptible to cellular efflux mechanisms that reduce intracellular bioavailability over time .

Covalent inhibitor Irreversible inhibition Target engagement

Cellular Efficacy in BT549 Breast Cancer Cells: Inhibition of Migration and Viability

Uchl1-IN-1 demonstrates validated cellular activity in BT549 breast cancer cells, where treatment with 0‑50 μM for 4 hours inhibits UCHL1 enzymatic activity, and 24‑hour exposure reduces both cell migration and cell viability [1]. This represents a direct improvement over the parent chloroacetohydrazide fragment, which lacked robust cellular efficacy prior to optimization [2]. While other UCHL1 inhibitors such as 6RK73 (5 μM) also suppress TGFβ‑induced signaling in MDA‑MB‑436 cells, the BT549 data for Uchl1-IN-1 provides a distinct cellular context that may be relevant for breast cancer metastasis studies .

Cellular assay BT549 Migration inhibition Cancer research

Metabolic Stability in Human Liver Microsomes Supports In Vitro and Future In Vivo Applications

Uchl1-IN-1 exhibits favorable metabolic stability in human liver microsome assays, with a half-life (t1/2) exceeding 120 minutes and low intrinsic hepatic clearance . This stability profile is critical for maintaining effective compound concentrations during extended cellular assays and positions Uchl1-IN-1 as a more suitable candidate for potential in vivo studies compared to less stable UCHL1 inhibitors. In contrast, many UCHL1 inhibitors lack reported microsomal stability data, and the high‑potency probe IMP‑1710 has not been profiled for ADME properties, limiting its utility beyond acute in vitro experiments [1].

Metabolic stability Human liver microsomes Half-life ADME

Ligand-Bound Crystal Structure Provides Structural Rationale for Binding and Selectivity

A ligand‑bound crystal structure of Uchl1-IN-1 (as a representative chloroacetohydrazide inhibitor) in complex with UCHL1 has been solved, providing atomic‑level insight into the binding mode and molecular basis for selectivity over UCHL3 [1]. This structural information is not available for many UCHL1 inhibitors, including LDN‑57444 and 6RK73, whose binding modes are inferred from biochemical data rather than direct crystallographic evidence [2]. The availability of a co‑crystal structure enables structure‑guided optimization and facilitates interpretation of SAR studies for researchers developing next‑generation UCHL1 inhibitors .

Crystal structure UCHL1 complex Structure-based drug design

Optimal Research and Procurement Scenarios for Uchl1-IN-1 Based on Quantitative Evidence


Breast Cancer Metastasis Studies in BT549 and Related Cellular Models

Uchl1-IN-1 is ideally suited for investigating UCHL1 function in breast cancer metastasis, particularly in BT549 cells where it has demonstrated validated inhibition of UCHL1 activity (4 h exposure) and subsequent reduction in cell migration and viability (24 h exposure) [1]. Researchers studying TGFβ‑independent migration pathways or comparing UCHL1 inhibition across breast cancer subtypes can employ Uchl1-IN-1 as a covalent tool compound with documented cellular efficacy in this specific context [2].

Extended Time-Course Assays Requiring Sustained UCHL1 Inhibition

The covalent mechanism of Uchl1-IN-1, combined with its metabolic stability in human liver microsomes (t1/2 > 120 min), makes it particularly suitable for extended cellular assays (e.g., 24‑72 h migration, invasion, or proliferation studies) where continuous compound exposure may be impractical or where washout experiments are desired to assess durability of target inhibition [1]. Reversible inhibitors like LDN‑57444 may lose efficacy over extended incubations due to compound depletion or cellular efflux, whereas covalent inhibition provides prolonged target suppression [2].

Structure‑Guided Optimization of Next‑Generation UCHL1 Inhibitors

Medicinal chemistry teams developing novel UCHL1 inhibitors can leverage the ligand‑bound crystal structure of the chloroacetohydrazide scaffold in complex with UCHL1 as a validated starting point for structure‑based design [1]. This structural information, which is absent for many comparator UCHL1 inhibitors, enables rational optimization of potency, selectivity, and physicochemical properties without requiring de novo crystallization efforts [2].

DUB Selectivity Profiling Studies Comparing Moderate vs. High Selectivity Inhibitors

Uchl1-IN-1 occupies a middle ground in the selectivity landscape between reversible inhibitors (e.g., LDN‑57444, ~28‑fold UCHL1/UCHL3 selectivity) and highly selective covalent probes (e.g., 6RK73, >1,000‑fold selectivity) [1]. This makes it a valuable comparator for studies aimed at dissecting the biological consequences of partial vs. complete UCHL3 sparing in cellular and biochemical assays of DUB function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uchl1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.